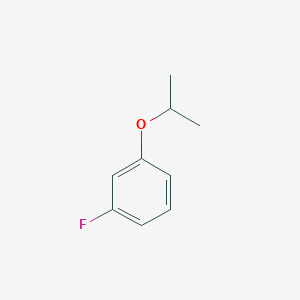

1-Fluoro-3-isopropoxybenzene

描述

Contextualization of Fluorinated Aryl Ethers in Contemporary Chemical Research

Fluorinated aryl ethers represent a privileged class of compounds in contemporary chemical research. The introduction of fluorine into a molecule can profoundly alter its physical, chemical, and biological properties. tandfonline.com In drug discovery, for instance, fluorine substitution is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. tandfonline.comresearchgate.net The highly electronegative nature of fluorine can modulate the electronic environment of the aryl ring, influencing its reactivity and interactions with biological targets. tandfonline.com Furthermore, fluorinated poly(aryl ether)s are being investigated for applications in microelectronics due to their low dielectric constants and high thermal stability. tandfonline.comrsc.orgnih.govepj.org The development of new synthetic methodologies, such as palladium-catalyzed C–O cross-coupling reactions, has further expanded the accessibility and diversity of fluorinated aryl ethers for various research applications. acs.org

Research Trajectory and Open Questions Pertaining to 1-Fluoro-3-isopropoxybenzene

The research trajectory for this compound is primarily centered on its utility as a synthetic intermediate. It serves as a building block for the construction of more complex molecules, particularly in the pharmaceutical industry. google.com A key application involves its use in the synthesis of substituted benzaldehydes, which are themselves important precursors for various bioactive compounds. google.com While its synthesis and immediate applications are documented, open questions remain regarding the full scope of its chemical reactivity and potential applications. Further exploration into its utility in the synthesis of novel materials or as a scaffold for new classes of biologically active compounds could unveil new research avenues. Elucidating the subtle interplay between the fluoro and isopropoxy substituents on the aromatic ring's reactivity in a broader range of chemical transformations presents an ongoing area of interest for synthetic chemists.

Scope and Objectives of the Present Research Overview

This research overview aims to provide a comprehensive and scientifically rigorous analysis of this compound. The primary objectives are to:

Detail the known synthetic routes to this compound.

Present its key chemical and physical properties in a structured format.

Discuss its established applications as a synthetic intermediate.

Compile a table of all chemical compounds mentioned within this article for easy reference.

This article will strictly adhere to these objectives, focusing solely on the chemical nature and applications of this compound based on available scientific literature.

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDGWZOOYLDIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372081 | |

| Record name | 1-Fluoro-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203115-93-9 | |

| Record name | 1-Fluoro-3-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203115-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 3 Isopropoxybenzene

Established Synthetic Routes

Established methods for synthesizing 1-fluoro-3-isopropoxybenzene primarily rely on nucleophilic aromatic substitution, most notably the Williamson ether synthesis. This classical organic reaction provides a reliable pathway to this and other aryl ethers.

Alternative Alkylation Approaches to Aryl Isopropyl Ethers

While the Williamson ether synthesis is a mainstay, other methods for forming aryl ethers exist. These can be particularly useful when the Williamson conditions are not suitable, for instance, with substrates prone to elimination reactions. mdpi.com

Mitsunobu Reaction: This reaction allows for the condensation of a phenol (B47542) and an alcohol in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate). mdpi.com It offers a different pathway to aryl ethers but can present challenges in purification due to the triphenylphosphine (B44618) oxide byproduct. mdpi.com

Alkylation with Dialkyl Carbonates: Diethyl carbonate can serve as an environmentally friendlier ethylating agent for phenols in the presence of a base. tandfonline.com

Alkylation with Quaternary Ammonium Salts: Tetramethylammonium and benzyltrimethylammonium (B79724) salts can be used to methylate and benzylate phenols at high temperatures. chem-soc.si

Boron Trifluoride Etherate: This reagent has been shown to ethylate aryl alcohols, providing an alternative route to aryl ethyl ethers. mdpi.com

Catalytic Approaches for Fluorinated Aryl Ether Synthesis (General Considerations)

Modern organic synthesis has seen a rise in catalytic methods, which can offer milder reaction conditions, broader substrate scope, and higher efficiency. For the synthesis of fluorinated aryl ethers, transition metal-catalyzed cross-coupling reactions are particularly prominent. nih.govacs.org

Palladium-catalyzed C–O cross-coupling reactions have emerged as a powerful tool for forming aryl ethers. nih.govacs.orgox.ac.uk These methods can couple aryl halides (including bromides and, in some cases, chlorides) with alcohols. nih.govacs.org The use of specialized phosphine ligands is often crucial for the success of these reactions. nih.gov For instance, a protocol using a palladium precatalyst with tBuBrettPhos as a ligand and cesium carbonate (Cs(_2)CO(_3)) or potassium phosphate (B84403) (K(_3)PO(_4)) as the base in toluene (B28343) has been reported for the synthesis of fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. nih.govacs.org

Copper-catalyzed methods, such as the Ullmann condensation, also provide a pathway to aryl ethers, though they often require higher temperatures. jk-sci.commdpi.com More recent developments in copper catalysis have led to milder conditions for the coupling of aryl boronic acids with alcohols (Chan-Lam coupling). acs.org

Organocatalysis also presents an emerging strategy. For example, an organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols has been shown to be effective for preparing fluorinated poly(aryl thioethers), suggesting potential applicability for ether synthesis. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Fluorophenol (B1196323) |

| 2-Bromopropane (B125204) |

| Isopropyl Iodide |

| Potassium Carbonate |

| Acetonitrile |

| N,N-Dimethylformamide (DMF) |

| Sodium Hydride |

| Ethyl Acetate |

| Sodium Sulfate |

| Triphenylphosphine |

| Diethyl Azodicarboxylate |

| Triphenylphosphine Oxide |

| Diethyl Carbonate |

| Tetramethylammonium Chloride |

| Benzyltrimethylammonium Chloride |

| Boron Trifluoride Etherate |

| tBuBrettPhos |

| Cesium Carbonate |

| Potassium Phosphate |

| Toluene |

Palladium-Catalyzed C-O Cross-Coupling Protocols for Aryl Ether Formation

Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig etherification, stands as a powerful and versatile method for forming aryl ethers under relatively mild conditions. nobelprize.org This methodology is applicable to the synthesis of this compound, typically by coupling an activated aryl precursor, such as 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene, with isopropanol (B130326) or an alkali metal isopropoxide.

The catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. nobelprize.org Subsequent reaction with the alcohol or alkoxide, followed by reductive elimination, yields the desired aryl ether and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands being particularly effective. For instance, the use of a tBuBrettPhos Pd G3 precatalyst has proven highly effective for the coupling of various (hetero)aryl bromides with fluorinated alcohols. nih.gov While isopropanol is not a fluorinated alcohol, the principles of this protocol, such as the choice of a mild base like cesium carbonate (Cs₂CO₃), are applicable and can enhance functional group tolerance and reaction rates. nih.gov

| Component | Example | Role | Reference |

| Aryl Halide | 1-Bromo-3-fluorobenzene | Electrophilic partner | nih.gov |

| Alcohol | Isopropanol | Nucleophilic partner | nih.gov |

| Catalyst | tBuBrettPhos Pd G3 | Facilitates C-O bond formation | nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | Deprotonates the alcohol | nih.gov |

| Solvent | Toluene | Reaction medium | nih.gov |

This table represents a typical setup for a Palladium-catalyzed C-O cross-coupling reaction adapted for the synthesis of this compound.

Copper-Mediated Etherification Reactions

Copper-mediated etherification, famously known as the Ullmann condensation, is a classical and still widely used method for the synthesis of diaryl ethers and alkyl aryl ethers. The reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a stoichiometric or catalytic amount of copper and a base, often at elevated temperatures. nih.gov

For the synthesis of this compound, this would involve reacting 1-iodo-3-fluorobenzene or 1-bromo-3-fluorobenzene with sodium isopropoxide. Modern advancements have led to the development of milder, ligand-assisted catalytic versions of the Ullmann reaction. Ligands such as phenanthrolines can accelerate the reaction and allow it to proceed under more gentle conditions. nih.gov Mechanistic studies suggest that these reactions can proceed through the formation of copper(I) phenoxide complexes, which are competent intermediates in the catalytic cycle. nih.gov These complexes react with the aryl halide to form the ether product. nih.gov

| Component | Example | Role | Reference |

| Aryl Halide | 1-Iodo-3-fluorobenzene | Electrophilic partner | nih.gov |

| Alkoxide | Sodium Isopropoxide | Nucleophilic partner | nih.gov |

| Catalyst | Copper(I) Iodide (CuI) | Primary catalyst | nih.gov |

| Ligand | 1,10-Phenanthroline | Accelerates catalysis | nih.gov |

| Solvent | DMSO or DMF | Polar reaction medium | nih.gov |

This table outlines representative components for a Copper-mediated Ullmann-type etherification for synthesizing this compound.

Nickel-Catalyzed Strategies for Aryl Aryloxydifluoromethyl Ether Linkages (Conceptual Relevance)

While not directly used to synthesize the C-O-C linkage in this compound, nickel-catalyzed strategies for forming aryl aryloxydifluoromethyl ethers (Ar-CF₂-O-Ar') are conceptually relevant. researchgate.netnih.govspringernature.com These methods highlight the utility of transition metals in constructing C-O bonds involving fluorinated moieties, which can be challenging. researchgate.netspringernature.com The Ar-CF₂-O-Ar' motif is of increasing interest in medicinal chemistry as a metabolically stable bioisostere. d-nb.info

A recently developed method employs a nickel-catalyzed Suzuki cross-coupling between aryloxydifluoromethyl bromides (Ar'OCF₂Br) and arylboronic acids. researchgate.netnih.gov This approach is notable for its mild reaction conditions and broad substrate scope. d-nb.inforesearchgate.net The proposed mechanism involves a Ni(I)/Ni(III) catalytic cycle. researchgate.netnih.gov The conceptual relevance to this compound synthesis lies in the successful use of a first-row transition metal to forge a bond between an aryl ring and a fluoroalkoxy-type group, demonstrating a powerful alternative to traditional palladium or copper catalysis for related transformations.

| Component | Example Reagent | Role | Reference |

| Boronic Acid | Phenylboronic acid | Aryl source | researchgate.net |

| Fluoroalkyl Halide | Phenoxydifluoromethyl bromide | Aryloxydifluoromethyl source | researchgate.net |

| Catalyst | Ni-2 complex | Facilitates cross-coupling | researchgate.net |

| Additives | DABCO, K₂CO₃ | Base and Ligand/Additive | researchgate.net |

| Solvent | Acetone / DMF | Reaction medium | researchgate.net |

This table shows typical components for the conceptually related Nickel-catalyzed synthesis of aryldifluoromethyl aryl ethers.

Precursor Functionalization and Derivatization Routes

The synthesis of this compound relies on the availability of suitably functionalized precursors. The primary precursors are typically 3-fluorophenol or a 3-fluoro-1-halobenzene. These compounds can be synthesized through various standard aromatic chemistry routes.

Furthermore, this compound can itself serve as a precursor for more complex molecules through derivatization. The electron-donating isopropoxy group and the electron-withdrawing, ortho-para directing fluoro group activate the aromatic ring for electrophilic substitution. A specific example of derivatization involves directed ortho-metalation. Treatment of this compound with n-butyllithium (nBuLi) at low temperatures leads to lithiation at the C2 position, ortho to the fluorine atom. This lithiated intermediate can be trapped with an electrophile, such as trimethyl borate, to yield (2-fluoro-4-isopropoxyphenyl)boronic acid, a valuable building block for subsequent Suzuki cross-coupling reactions. whiterose.ac.uk

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 3 Isopropoxybenzene

Aromatic Ring Reactivity Profiles

The chemical behavior of 1-fluoro-3-isopropoxybenzene is dictated by the electronic properties of its two substituents, the fluorine atom and the isopropoxy group. These groups exert competing and cooperative effects on the electron density of the aromatic ring, thereby influencing its reactivity in both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). masterorganicchemistry.com The rate and regiochemistry of these reactions are profoundly influenced by the substituents already present on the ring. libretexts.org Substituents that donate electron density to the ring increase its nucleophilicity and are termed "activating groups," leading to faster reaction rates compared to benzene. libretexts.orgmasterorganicchemistry.com Conversely, electron-withdrawing substituents are "deactivating groups" that slow down the reaction. libretexts.orgmasterorganicchemistry.com

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of both the fluorine and the isopropoxy substituents. Both groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org This directive influence stems from their ability to stabilize the cationic intermediate, known as the arenium ion, which is formed during the reaction. libretexts.org

The isopropoxy group (-O-iPr) is a strong activating group. The oxygen atom donates electron density to the ring via resonance (a π-donation effect), which strongly stabilizes the positive charge in the arenium ion, particularly when the attack occurs at the ortho and para positions. libretexts.org The fluorine atom, while highly electronegative and thus electron-withdrawing by induction, also possesses lone pairs of electrons that can be donated to the ring through resonance. libretexts.orgscielo.org.mx This resonance effect, though weaker than that of the isopropoxy group, is also responsible for its ortho, para-directing nature. libretexts.org

In this compound, the directing effects of the two groups reinforce each other, directing substitution to the same positions on the aromatic ring.

Table 1: Analysis of Directive Effects on this compound

| Position | Relation to Fluorine (at C1) | Relation to Isopropoxy (at C3) | Combined Directive Influence |

| C2 | ortho | ortho | Strongly favored by both groups |

| C4 | para | ortho | Strongly favored by both groups |

| C5 | meta | meta | Disfavored by both groups |

| C6 | ortho | para | Strongly favored by both groups |

While electronic effects strongly favor substitution at positions 2, 4, and 6, steric hindrance from the bulky isopropoxy group may play a role in the final product distribution, potentially disfavoring the adjacent C2 and C4 positions to some extent compared to the C6 position.

When both groups are present, the potent activating effect of the isopropoxy group dominates the modest deactivating effect of the fluorine atom. Consequently, this compound as a whole is considered an activated ring, undergoing electrophilic aromatic substitution at a rate faster than that of benzene. The electron-donating nature of the alkoxy group effectively enhances the ring's nucleophilicity, accelerating the rate-determining step of the reaction, which is the initial attack on the electrophile. masterorganicchemistry.com

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with powerful electron-withdrawing groups and possesses a suitable leaving group. wikipedia.orgbyjus.com The SNAr mechanism proceeds via a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. youtube.com

In the context of SNAr reactions, the leaving group must be able to depart as a relatively stable anion or neutral molecule. While halogens are common leaving groups, the ability of an alkoxy group, such as isopropoxy, to act as a leaving group is generally poor unless the aromatic ring is highly activated by multiple, strong electron-withdrawing groups (e.g., nitro groups). govtpgcdatia.ac.in In this compound, the fluorine atom itself is a potential leaving group. Fluorine is the most electronegative halogen, which makes the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack; this effect accelerates the initial (rate-determining) addition step of the SNAr mechanism. masterorganicchemistry.comyoutube.com Therefore, in a competitive scenario on a moderately activated ring, the fluoride (B91410) ion is typically a better leaving group than the isopropoxide ion.

In certain substituted aromatic systems containing multiple potential leaving groups, such as this compound, the selectivity of which group is displaced can be influenced by the reaction solvent. Research has demonstrated a principle of solvent-controlled leaving-group selectivity in the nucleophilic aromatic substitution of substrates with competing leaving groups. nih.gov This control allows for the selective synthesis of different products from the same starting material simply by changing the solvent. nih.gov

This phenomenon arises from the solvent's ability to stabilize the transition states leading to the displacement of either the fluoride or the isopropoxide ion differently. While specific data for this compound is not detailed in the provided sources, studies on analogous fluoroalkoxyaryl systems reveal that the choice between polar aprotic solvents and polar protic solvents can invert the leaving group preference. nih.gov

For example, in a reaction of a similar substrate with a nucleophile, the leaving group selectivity was shown to be highly dependent on the solvent system.

Table 2: Illustrative Example of Solvent-Controlled Leaving Group Selectivity in a Fluoroalkoxybenzene System

| Solvent System | Product from Fluoride Displacement | Product from Alkoxy Displacement |

| Polar Aprotic (e.g., DMF, DMSO) | Major Product | Minor Product |

| Polar Protic (e.g., Alcohols) | Minor Product | Major Product |

This table illustrates a general principle observed in related systems; specific ratios for this compound would require dedicated experimental study.

The underlying principle is that polar aprotic solvents are poor solvators of the small fluoride anion but can better solvate the transition state leading to its departure. Conversely, polar protic solvents, through hydrogen bonding, can strongly solvate the fluoride ion, making it a poorer leaving group relative to the larger, less readily solvated alkoxy group. strath.ac.uk This solvent-mediated effect provides a powerful tool for directing the outcome of nucleophilic aromatic substitution reactions on polysubstituted aromatic rings. nih.gov

Nucleophilic Aromatic Substitution Reactions

Carbon-Fluorine (C-F) Bond Activation Pathways

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds are of significant interest in synthetic chemistry due to the prevalence of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science. whiterose.ac.ukacs.org The C-F bond is the strongest single bond to carbon, making its cleavage a considerable chemical challenge. mdpi.comnih.gov For fluoroaromatic compounds such as this compound, understanding the pathways for C-F bond activation is crucial for developing new synthetic methodologies. These pathways predominantly involve transition metal-mediated processes and, conceptually, photochemical induction.

Transition Metal-Mediated C-F Bond Cleavage Mechanisms

Transition metal complexes have emerged as powerful tools for the cleavage of inert C-F bonds in fluoroaromatic compounds. ox.ac.uknih.govnih.gov The reactivity and the specific mechanism of C-F activation are highly dependent on the metal center, its ligand sphere, and the electronic properties of the fluoroaromatic substrate. nih.govresearchgate.net For partially fluorinated benzenes, C-F activation often competes with C-H bond activation. ox.ac.uknih.gov

A primary mechanism for the transition metal-mediated cleavage of C-F bonds is oxidative addition. ox.ac.uknih.gov In this process, a low-valent metal complex, typically with a d⁸ or d¹⁰ electron configuration (e.g., Ni(0), Pd(0), Pt(0)), inserts into the C-F bond. nih.govresearchgate.net This reaction proceeds through a three-center transition state, resulting in a formal oxidation of the metal center by two units and the formation of new metal-carbon and metal-fluorine bonds. ox.ac.uk

The general pathway can be illustrated as: LₙM⁰ + Ar-F → LₙMᴵᴵ(Ar)(F)

Fluoroaromatics initially react with an ML₂(L = trialkylphosphine) center to form an η²-arene complex. ox.ac.uknih.govresearchgate.net This is typically followed by the oxidative addition step to generate the final product, either MF(ArF)L₂ or, if C-H activation occurs, MH(ArF)L₂. ox.ac.uknih.govresearchgate.net The stability of the resulting M-F bond is a significant thermodynamic driving force for this reaction. ox.ac.uk However, repulsion between the d-orbitals of the metal and the p-orbitals of the fluorine atom can increase the activation energy for this conventional oxidative addition pathway. ox.ac.uk

Research has shown that the first step in some catalytic cycles involving fluoroaromatics is the oxidative addition of the C-F bond to a metal(0) species, for example, a Pd(0)L₂ complex, which generates a L₂ArPd(II)F intermediate. mdpi.com

In many systems, the ligands coordinated to the metal center are not mere spectators but play an active role in the C-F activation process. ox.ac.ukcore.ac.uk Phosphine (B1218219) ligands, in particular, have been shown to facilitate C-F bond cleavage through mechanisms distinct from direct oxidative addition. ox.ac.ukacs.org

In these phosphine-assisted mechanisms, the phosphine ligand acts as a fluorine acceptor. ox.ac.ukacs.org The C-F bond can add across a metal-phosphine (M-PR₃) bond via a four-center metallophosphorane transition state. ox.ac.uk This can lead to the formation of a metal(alkyl)(fluorophosphorane) product. ox.ac.uk Computational studies on the reaction of Pt(0) with fluoropyridines have shown that phosphine-assisted pathways can compete with, and may even be more accessible than, conventional oxidative addition. acs.org These pathways can involve the formation of a metastable metallophosphorane intermediate, from which subsequent transfer of groups to the metal can occur. acs.org This type of ligand-assisted activation has been postulated in various mechanistic studies of aromatic C-F activation. core.ac.uk

Recent research has also demonstrated that simple trialkylphosphines can catalyze the hydrodefluorination of fluoroarenes without a metal, proceeding through a P(III)/P(V) redox cycle involving a fluorophosphorane intermediate. whiterose.ac.ukacs.org

In partially fluorinated aromatic compounds like this compound, the presence of both C-H and C-F bonds leads to a competition for activation by transition metal complexes. ox.ac.uknih.govwhiterose.ac.uk The outcome of this competition is influenced by several factors, including the specific metal, the ligands, and the electronic and steric environment of the bonds within the substrate. nih.govresearchgate.netwhiterose.ac.uk

Generally, while the C-H bond is weaker, the reaction of a C-F bond at a metal center is often more exothermic. researchgate.net The thermodynamic product of the reaction is almost always the metal fluoride, but the kinetic product can result from C-H activation. ox.ac.uknih.govresearchgate.netwhiterose.ac.uk For instance, reactions of Ni(PEt₃)₂L complexes with partially fluorinated benzenes kinetically favor the C-H activation route, but the C-F activation product is thermodynamically more stable. whiterose.ac.uk

The regioselectivity of C-H activation is also a key consideration. In many fluoroaromatics, C-H activation occurs preferentially at the position ortho to a fluorine substituent. ox.ac.uknih.govresearchgate.net This preference is attributed to the effect of the electron-withdrawing fluorine atom on the M-C and H-C bond energies. ox.ac.ukresearchgate.net The M-C bond energy increases significantly with ortho-fluorine substitution, more so than the corresponding H-C bond energy, making C-H activation at that site more energetically favorable. ox.ac.ukresearchgate.net In the case of this compound, the directing effects of both the fluoro and isopropoxy groups would influence the site of potential C-H activation. The electron-donating isopropoxy group activates the ortho and para positions to electrophilic attack, while the fluorine atom directs metalation to its adjacent C-H bonds. numberanalytics.comrutgers.edu This can lead to complex selectivity patterns. Some catalytic systems have been developed that show complete chemoselectivity for C-F over C-H activation. nih.gov

| Factor | Influence on Selectivity | Example/Observation | Reference |

|---|---|---|---|

| Metal Center | The choice of metal strongly dictates the outcome. Early transition metals tend to favor C-F activation, while late transition metals (d⁶-d¹⁰) show more variable reactivity. | Pt-F bonds are weaker than Ni-F bonds, while the opposite is true for M-H bonds, influencing the thermodynamics of activation. | ox.ac.uknih.govwhiterose.ac.uk |

| Ligands | Ligands can assist in the activation mechanism (e.g., phosphines) or sterically and electronically tune the metal center's preference. | N-heterocyclic carbene (NHC) ligands on nickel complexes can lead exclusively to C-F activation. | whiterose.ac.uk |

| Kinetics vs. Thermodynamics | C-H activation is often the kinetic product, while C-F activation leads to the more stable thermodynamic product. | Reactions of Ni(PEt₃)₂L with fluoroarenes initially yield C-H activation products, which can convert to the C-F activated product over time. | whiterose.ac.uk |

| Substituent Effects | Electron-withdrawing fluorine substituents can direct C-H activation to the ortho position. | The presence of fluorine substituents modulates the energetics and kinetics of C-H bond activation. | nih.govresearchgate.netcore.ac.uk |

Photochemically-Induced C-F Activation (Conceptual Relevance for Fluorinated Scaffolds)

Photochemical methods offer an alternative strategy for activating strong C-F bonds, often under mild conditions. acs.orgresearchgate.netnih.gov These approaches typically involve the generation of highly reactive species upon irradiation with light. For fluorinated scaffolds like this compound, photoredox catalysis is a conceptually relevant pathway for C-F functionalization. researchgate.netacs.org

In a typical photoredox cycle, a photocatalyst absorbs light and reaches an excited state, becoming a potent single-electron donor or acceptor. acs.org This excited photocatalyst can then interact with a fluoroaromatic compound. Activation of C(sp²)-F bonds on aromatic rings often requires a highly reducing photocatalyst. springernature.com The mechanism can involve a single-electron transfer (SET) to the fluoroarene, generating a radical anion. This intermediate can then fragment, cleaving the C-F bond to release a fluoride anion and an aryl radical, which can be trapped by a suitable reagent.

Recent developments have focused on organic photoredox catalysts as sustainable alternatives to precious metal complexes. acs.org For example, diaryl ketones have been used as hydrogen atom transfer (HAT) catalysts to enable the defluorinative alkylation of trifluoroacetates. acs.orgnih.gov While much of the research has focused on C(sp³)-F bonds in trifluoromethyl groups, the principles are applicable to the more challenging C(sp²)-F bonds. acs.orgresearchgate.netmdpi.com Catalyst-free photochemical fluorination of benzylic C-H bonds has also been demonstrated, where the aromatic ketone substrate itself acts as the photosensitizer. chemrxiv.org This highlights the potential for direct photoexcitation of substrates like this compound, although the C-F bond itself is less likely to be the primary chromophore.

| Step | Description | Key Species | Reference |

|---|---|---|---|

| 1. Photoexcitation | A photocatalyst (PC) absorbs a photon of light to reach an excited state (PC). | PC, PC | acs.org |

| 2. Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to the fluoroaromatic substrate (Ar-F). | Ar-F•⁻ (Radical Anion) | researchgate.net |

| 3. C-F Bond Cleavage | The radical anion undergoes fragmentation, breaking the C-F bond. | Ar• (Aryl Radical), F⁻ (Fluoride Anion) | mdpi.com |

| 4. Product Formation | The aryl radical is trapped by a hydrogen donor or another reagent to form the final product. | Ar-H or Ar-Nu | acs.orgnih.gov |

Reactivity of the Isopropoxy Moiety

The activating nature of the isopropoxy group stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. numberanalytics.comlibretexts.org This donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. numberanalytics.comrutgers.edu

The directing effect is also a consequence of this resonance stabilization. When an electrophile attacks the positions ortho or para to the isopropoxy group, a resonance structure can be drawn where the positive charge of the intermediate arenium ion (sigma complex) is delocalized onto the oxygen atom. rutgers.edu This provides significant stabilization. In contrast, attack at the meta position does not allow for such direct resonance stabilization by the oxygen lone pair. Consequently, electrophilic substitution is strongly favored at the ortho and para positions.

Cleavage and Functional Group Interconversion Reactions of the Ether Linkage

The ether linkage in this compound, while generally stable, can be cleaved under specific, typically harsh, reaction conditions. wikipedia.orgmasterorganicchemistry.com This chemical transformation primarily involves the breaking of the C-O bond of the ether. For aryl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond rather than the aryl-oxygen bond, due to the high strength of the sp²-hybridized carbon-oxygen bond of the benzene ring. The reaction typically requires strong acids, with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) being particularly effective. libretexts.org

The mechanism of cleavage depends on the structure of the alkyl group. wikipedia.org Since this compound contains a secondary alkyl group (isopropyl), the reaction can proceed through either an SN1 or SN2 pathway, or a mixture of both, depending on the conditions. masterorganicchemistry.comlibretexts.org

Mechanism: The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

In an SN2 mechanism , the halide anion (e.g., Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. libretexts.org For this molecule, the attack would be on the isopropyl group's secondary carbon.

In an SN1 mechanism , the protonated ether would first dissociate to form a relatively stable secondary carbocation (the isopropyl cation) and 3-fluorophenol (B1196323). The carbocation is then rapidly attacked by the halide nucleophile. wikipedia.orglibretexts.org

Regardless of the precise mechanism, the final products of the cleavage are 3-fluorophenol and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

This cleavage represents a key functional group interconversion, transforming the ether into a phenol (B47542) and an alkyl halide. ub.eduvanderbilt.edu This process can be a critical step in a multi-step synthesis where the isopropoxy group is used as a protecting group for the phenol functionality.

Table 1: Ether Cleavage Reaction of this compound

| Reactant | Reagents | Products | Mechanism Type |

| This compound | Strong Acid (e.g., HBr, HI) | 3-Fluorophenol, 2-Halopropane | SN1 / SN2 |

Steric Effects of the Isopropoxy Group on Reaction Kinetics and Regioselectivity in Cross-Coupling Reactions

The isopropoxy group in this compound exerts a significant steric influence on the molecule's reactivity, particularly in transition metal-catalyzed cross-coupling reactions. Steric hindrance refers to the spatial bulk of a functional group, which can impede the approach of reagents to a nearby reaction site. smolecule.com The isopropoxy group is considerably bulkier than a methoxy (B1213986) or ethoxy group, and this size affects both the speed (kinetics) and the orientation (regioselectivity) of chemical reactions. acs.org

In the context of cross-coupling reactions like the Suzuki-Miyaura or Heck couplings, a palladium catalyst must be able to access a reactive site on the aromatic ring. torontomu.cawhiterose.ac.uk The steric bulk of the isopropoxy group can hinder the approach of the large palladium catalyst complex to the adjacent ortho positions (the C2 and C4 positions). beilstein-journals.org

This steric effect has several consequences:

Reaction Kinetics: Reactions at the sterically crowded positions ortho to the isopropoxy group may proceed more slowly than at less hindered positions on the aromatic ring. Overcoming this may require higher temperatures or longer reaction times. chemrxiv.org

Regioselectivity: If multiple potential reaction sites are available on the aromatic ring (for example, multiple halogen atoms), the steric hindrance from the isopropoxy group can lead to preferential reaction at the site that is furthest away. For instance, in a dihalogenated derivative, a coupling reaction might selectively occur at the halogen atom that is not flanked by the bulky isopropoxy group. This effect is a critical tool for achieving regioselective synthesis, allowing chemists to control where new bonds are formed. rsc.org Studies on related substituted aromatics have shown that steric hindrance is a key factor in determining the success and outcome of coupling reactions, sometimes preventing di-substitution at adjacent positions. torontomu.ca

Specific Derivatization Reactions and Functional Group Transformations

Halogenation of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution, such as halogenation, to introduce halogen atoms (Cl, Br, I) onto the ring. libretexts.orgkhanacademy.orgsavemyexams.com The position of the incoming halogen is directed by the existing substituents: the fluorine atom and the isopropoxy group.

The isopropoxy group (-OCH(CH₃)₂) is a strongly activating, ortho-, para- directing group.

The fluorine atom (-F) is a deactivating, but also ortho-, para- directing group.

The powerful activating effect of the isopropoxy group is the dominant influence. The positions ortho to the isopropoxy group are C2 and C6, and the para position is C4. Both the isopropoxy and fluoro groups direct incoming electrophiles to positions C2 and C4. Therefore, these positions are the most electronically activated sites for halogenation. However, the steric bulk of the isopropoxy group can hinder attack at the adjacent C2 position. As a result, halogenation is most likely to occur at the C4 and C6 positions.

A documented example is the bromination of this compound to produce key intermediates for further synthesis. google.com For instance, reacting this compound with a brominating agent like N-Bromosuccinimide (NBS) can yield brominated derivatives.

Table 2: Halogenation of this compound

| Reagent | Product(s) | Position of Halogenation |

| Brominating Agent (e.g., NBS, Br₂) | 1-Bromo-2-fluoro-4-isopropoxybenzene | C4 (relative to isopropoxy) |

| Brominating Agent (e.g., Br₂) | 1-Bromo-3-fluoro-5-isopropoxybenzene chemicalbook.com | C5 (meta to both groups) |

Note: The formation of 1-bromo-3-fluoro-5-isopropoxybenzene via electrophilic substitution is less common as it is meta to the directing groups, suggesting it may be formed under different conditions or from a different starting material, such as 3-fluoro-5-bromophenol. chemicalbook.com

Subsequent Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of this compound, such as 1-bromo-3-fluoro-5-isopropoxybenzene, are valuable intermediates in organic synthesis, primarily because they can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules, particularly for creating new carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling is a prominent example. In this reaction, the halogenated derivative (an organohalide) is reacted with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com The reaction results in the formation of a biaryl structure, where the halogen atom is replaced by the organic group from the organoboron reagent.

For example, 1-bromo-3-fluoro-5-isopropoxybenzene can be coupled with various aryl, alkyl, or benzyl (B1604629) boronic esters to generate a diverse library of substituted biphenyls and related structures. nih.govnlc-bnc.ca The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. whiterose.ac.ukbeilstein-journals.org

Table 3: Example of Suzuki-Miyaura Coupling with a Halogenated Derivative

| Halogenated Derivative | Coupling Partner | Catalyst System | Product Type |

| 1-Bromo-3-fluoro-5-isopropoxybenzene | Arylboronic acid | Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) | 3-Aryl-1-fluoro-5-isopropoxybenzene |

| 1-Bromo-3-fluoro-5-isopropoxybenzene | Alkylboronic ester | Pd Catalyst + Base | 3-Alkyl-1-fluoro-5-isopropoxybenzene |

These coupling reactions demonstrate the utility of this compound as a scaffold, where initial halogenation provides a chemical handle for subsequent, more complex molecular construction.

Computational and Theoretical Studies of 1 Fluoro 3 Isopropoxybenzene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are indispensable for understanding the intrinsic electronic properties of a molecule like 1-fluoro-3-isopropoxybenzene. These studies, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of how the fluorine and isopropoxy substituents modulate the electronic environment of the benzene (B151609) ring.

Molecular Orbital Analysis and Electron Density Distributions

A molecular orbital (MO) analysis for this compound would reveal the distribution and energy levels of the electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

The isopropoxy group, being an alkoxy group, is a strong π-donor (resonance effect) and a σ-withdrawing group (inductive effect). The fluorine atom is also a σ-withdrawing group but a weaker π-donor compared to the alkoxy group. In the meta-substitution pattern of this compound, the electron-donating resonance effect of the isopropoxy group would increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. The fluorine atom would primarily exert an inductive electron-withdrawing effect.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

Electrostatic Potential Surfaces and Reactivity Hotspots

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP surface would be expected to show a region of significant negative potential around the oxygen atom of the isopropoxy group due to its high electronegativity and lone pairs of electrons. The aromatic ring would exhibit a nuanced potential distribution. The positions ortho and para to the strongly activating isopropoxy group (positions 2, 4, and 6) would be more electron-rich (more negative potential) compared to the positions meta to it. The fluorine atom, being highly electronegative, would create a region of positive potential on the adjacent carbon atom. These electron-rich sites on the ring are the predicted "hotspots" for electrophilic attack.

Mechanistic Elucidation through Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights into the energetic feasibility and pathways of chemical transformations involving this compound.

Transition State Characterization and Reaction Pathway Determination

For any proposed reaction, such as electrophilic aromatic substitution, computational methods can be used to locate and characterize the transition state (TS) structures. A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. By identifying the TS, the reaction pathway connecting reactants to products can be mapped out. For electrophilic substitution on this compound, computational studies would likely investigate the attack of an electrophile at the various positions on the aromatic ring to determine the preferred site of reaction. The geometry and vibrational frequencies of the TS provide crucial information about the nature of the bond-breaking and bond-forming processes.

Free Energy Profiles and Kinetic Barriers for Bond Activation Processes

Once the reaction pathway, including reactants, transition states, and products, has been determined, a free energy profile can be constructed. This profile plots the Gibbs free energy of the system as a function of the reaction coordinate. The difference in free energy between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡), which represents the kinetic barrier to the reaction. A lower activation barrier corresponds to a faster reaction rate.

For bond activation processes, such as the cleavage of the C-O or C-F bonds, computational modeling can predict the energy required. For instance, the homolytic bond dissociation energy (BDE) can be calculated to assess the strength of these bonds. Such calculations would likely show that the C-O and C-F bonds are strong and not easily cleaved under normal conditions.

Table 2: Hypothetical Activation Barriers for Electrophilic Nitration of this compound

| Position of Attack | Relative Gibbs Free Energy of Activation (kcal/mol) |

|---|---|

| C2 (ortho to isopropoxy) | 18.5 |

| C4 (para to isopropoxy) | 17.0 |

| C5 (ortho to fluoro, meta to isopropoxy) | 25.0 |

Advanced Spectroscopic Characterization of 1 Fluoro 3 Isopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom in 1-fluoro-3-isopropoxybenzene.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the isopropoxy group. The chemical shifts and splitting patterns are influenced by the electronic effects of the fluorine and isopropoxy substituents.

The aromatic region will display signals for four protons. The fluorine atom generally causes an upfield shift for the ortho and para protons, while the isopropoxy group has a similar shielding effect. The expected splitting patterns arise from proton-proton (H-H) and proton-fluorine (H-F) couplings.

The isopropoxy group will present as two distinct signals: a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 6.65 - 6.75 | ddd (doublet of doublet of doublets) | ³JHH ≈ 8.0, ⁴JHH ≈ 2.5, ⁴JHF ≈ 2.5 |

| H-4 | 6.55 - 6.65 | t (triplet) or ddd | ³JHH ≈ 8.0, ⁴JHF ≈ 8.0 |

| H-5 | 7.10 - 7.20 | t (triplet) | ³JHH ≈ 8.0 |

| H-6 | 6.60 - 6.70 | ddd (doublet of doublet of doublets) | ³JHH ≈ 8.0, ⁴JHH ≈ 2.5, ³JHF ≈ 10.0 |

| OCH(CH₃)₂ | 4.50 - 4.60 | sept (septet) | ³JHH ≈ 6.0 |

| OCH(CH₃)₂ | 1.30 - 1.40 | d (doublet) | ³JHH ≈ 6.0 |

The ¹³C NMR spectrum will provide information on the eight unique carbon environments in this compound. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the fluorine and isopropoxy groups. A key feature is the carbon-fluorine coupling, which results in the splitting of carbon signals. The carbon directly bonded to fluorine (C-1) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C-1 | 162 - 165 | ¹JCF ≈ 240-250 |

| C-2 | 102 - 105 | ²JCF ≈ 20-25 |

| C-3 | 158 - 161 | ³JCF ≈ 10-15 |

| C-4 | 108 - 111 | ⁴JCF ≈ 1-3 |

| C-5 | 130 - 133 | ³JCF ≈ 5-10 |

| C-6 | 115 - 118 | ²JCF ≈ 20-25 |

| OCH(CH₃)₂ | 70 - 72 | - |

| OCH(CH₃)₂ | 21 - 23 | - |

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. alfa-chemistry.comhuji.ac.il For this compound, a single resonance is expected. The chemical shift of fluorine is sensitive to the nature of substituents on the aromatic ring. ucsb.edu The signal will be split by coupling to the neighboring aromatic protons, specifically the two ortho protons (H-2 and H-6) and the para proton (H-4). This will likely result in a complex multiplet, often approximated as a triplet of triplets.

Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹⁹F | -110 to -115 | tt (triplet of triplets) or m (multiplet) | ³JHF (ortho) ≈ 8-10, ⁵JHF (para) ≈ 5-7 |

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra will exhibit characteristic bands corresponding to the vibrations of the different parts of the molecule. Key expected vibrational modes include:

Aromatic C-H stretch: Typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretch: From the isopropoxy group, expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretch: Several bands are expected in the 1600-1450 cm⁻¹ region.

C-O-C stretch: The asymmetric and symmetric stretches of the ether linkage are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-F stretch: A strong band in the IR spectrum, typically in the 1250-1100 cm⁻¹ region.

Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong | Strong |

| Asymmetric C-O-C stretch | ~1250 | Strong | Weak |

| C-F stretch | 1250 - 1100 | Strong | Weak |

| Symmetric C-O-C stretch | ~1050 | Medium | Medium |

The isopropoxy group attached to the benzene (B151609) ring is not sterically locked and can rotate around the C(aryl)-O bond. This rotation can lead to the existence of different conformational isomers. While these conformers would be in rapid equilibrium at room temperature, their presence could potentially be detected by spectroscopic methods under certain conditions.

In NMR spectroscopy, if the rotational barrier is significant, cooling the sample to a low enough temperature could "freeze out" the individual conformers, leading to the observation of separate sets of signals for each. rsc.orgnih.gov At intermediate temperatures, this could manifest as broadened peaks.

In vibrational spectroscopy, different conformers can exhibit slightly different frequencies for vibrational modes involving the isopropoxy group, such as the C-O-C stretches. However, these differences are often subtle and may be difficult to resolve in a room temperature spectrum. Detailed computational studies and matrix isolation spectroscopy could potentially distinguish the vibrational signatures of the different conformers. Without specific experimental data for this compound, this remains a theoretical consideration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization and fragmentation. For this compound, mass spectrometry provides crucial data for its unequivocal identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight of this compound, allowing for the calculation of its elemental composition with high accuracy. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms.

Theoretical Exact Mass Calculation:

The molecular formula of this compound is C₉H₁₁FO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁹F = 18.998403 Da, and ¹⁶O = 15.994915 Da), the theoretical exact mass can be calculated as follows:

(9 × 12.000000) + (11 × 1.007825) + (1 × 18.998403) + (1 × 15.994915) = 154.0794 Da

An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.

Interactive Data Table: Isotopologue Distribution

The following table displays the theoretical isotopologue distribution for this compound, which would be observed in a high-resolution mass spectrum.

| m/z (Da) | Relative Abundance (%) |

| 154.0794 | 100.00 |

| 155.0828 | 9.86 |

| 156.0861 | 0.45 |

This table is generated based on theoretical calculations and represents the expected pattern in an HRMS spectrum.

Fragmentation Pathway Analysis for Structural Elucidation

Proposed Fragmentation Pathways:

Loss of the Isopropyl Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. For this compound, this would involve the loss of the isopropyl radical (•CH(CH₃)₂) to form a fluorophenoxy cation.

[C₉H₁₁FO]⁺˙ → [C₆H₄FO]⁺ + •C₃H₇

m/z of [C₆H₄FO]⁺ = 111.02

Benzylic-type Cleavage: Cleavage of the bond beta to the aromatic ring can lead to the formation of a stable ion. Loss of a propene molecule (CH₂=CHCH₃) via a rearrangement process is also a possibility for ethers.

[C₉H₁₁FO]⁺˙ → [C₆H₅FO]⁺˙ + C₃H₆

m/z of [C₆H₅FO]⁺˙ = 112.03

Loss of the Isopropoxy Group: Cleavage of the aryl C-O bond can result in the loss of the isopropoxy radical (•OCH(CH₃)₂), leading to the formation of a fluorophenyl cation.

[C₉H₁₁FO]⁺˙ → [C₆H₄F]⁺ + •OC₃H₇

m/z of [C₆H₄F]⁺ = 95.03

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the fluorophenoxy or fluorophenyl cations can lead to the loss of carbon monoxide (CO) or other small neutral molecules, characteristic of aromatic compounds.

Interactive Data Table: Predicted Mass Fragments

This table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios for this compound based on general fragmentation principles of aromatic ethers.

| Proposed Fragment Ion | Formula | Calculated m/z (Da) |

| Molecular Ion | [C₉H₁₁FO]⁺˙ | 154.08 |

| Loss of Isopropyl Radical | [C₆H₄FO]⁺ | 111.02 |

| Loss of Propene | [C₆H₅FO]⁺˙ | 112.03 |

| Loss of Isopropoxy Radical | [C₆H₄F]⁺ | 95.03 |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC):

Given its likely volatility, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A non-polar or mid-polar column, such as one coated with a phenyl polysiloxane phase, would be appropriate. thermofisher.com Coupling GC with a mass spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities based on their retention times and mass spectra. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

For less volatile derivatives or for analyses where derivatization is not desired, High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools. Reversed-phase HPLC, using a non-polar stationary phase (like C18 or a fluorinated phase) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water), would be the method of choice. chromatographyonline.comwur.nl The presence of the fluorine atom might suggest the use of specialized fluorinated stationary phases, which can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com Detection can be achieved using a UV detector, as the benzene ring will absorb UV light, or by coupling the liquid chromatograph to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

Interactive Data Table: Chromatographic Method Selection

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Suitability for this compound |

| GC | 5% Phenyl Polysiloxane | Helium | MS, FID | High (for purity and identification) |

| HPLC/UPLC | C18, Fluorinated Phenyl | Acetonitrile/Water, Methanol/Water | UV, MS | High (for purity and quantification) |

| LC-MS | C18, Fluorinated Phenyl | Acetonitrile/Water with formic acid | Mass Spectrometer | High (for sensitive detection and identification) |

X-ray Crystallography (Applicability for Crystalline Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, which is likely a liquid at room temperature, X-ray crystallography would not be directly applicable. However, this technique becomes highly relevant for the structural elucidation of solid, crystalline derivatives of this compound.

Should a crystalline derivative of this compound be synthesized (e.g., through co-crystallization or by introducing functional groups that promote crystallization), single-crystal X-ray diffraction analysis could provide precise information on:

Bond lengths and angles: Confirming the geometry of the benzene ring, the C-F, C-O, and C-C bond lengths.

Conformation: Determining the orientation of the isopropoxy group relative to the benzene ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, which can be influenced by weak interactions involving the fluorine atom and the ether oxygen. acs.org

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of a suitable derivative. The insights gained from such a study would be invaluable for understanding the solid-state structure and non-covalent interactions of molecules containing the this compound moiety.

Applications of 1 Fluoro 3 Isopropoxybenzene in Chemical Research

Role as a Key Synthetic Intermediate in Organic Synthesis

1-Fluoro-3-isopropoxybenzene is recognized as a versatile building block in organic synthesis, serving as a foundational component for the preparation of more complex molecules. manchesterorganics.comsigmaaldrich.com Its structure offers multiple reaction sites that can be selectively functionalized, making it a valuable intermediate for constructing elaborate molecular frameworks.

The compound's utility is particularly evident in its application as a precursor for highly functionalized and sterically demanding aromatic structures. Research has demonstrated its successful incorporation into a variety of complex molecular targets, including specialized ligands for catalysis and scaffolds for biologically active compounds. sigmaaldrich.com

Key examples of its application include:

Synthesis of the EPhos Ligand: Mechanistic studies have led to the development of novel ligands for palladium-catalyzed cross-coupling reactions. This compound is a key starting material in the synthesis of the EPhos ligand, where the isopropoxy group at the C3-position is crucial for favoring the desired C-bound isomer of the subsequent palladium(II) complexes, facilitating efficient C-N bond formation. sigmaaldrich.com

Preparation of Functionalized Xanthones: In the field of aromatic nucleophilic substitution (SNAr), solvent conditions can be used to control leaving-group selectivity. This principle has been applied in the selective synthesis of a highly functionalized xanthone core, where this compound serves as a critical structural component. sigmaaldrich.com

Diastereoselective Synthesis of Piperidinemethanols: The compound is used in concise, high-yield syntheses of specific diastereomers of 4-aryl-3-methyl-4-piperidinemethanol and their fluorinated analogues. sigmaaldrich.com These structures are important scaffolds in medicinal chemistry.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Resulting Compound/Core Structure | Synthetic Application/Significance |

|---|---|

| EPhos Ligand | Facilitates palladium-catalyzed C-N cross-coupling reactions. sigmaaldrich.com |

| Functionalized Xanthone Core | Achieved through solvent-controlled aromatic nucleophilic substitution. sigmaaldrich.com |

The complex architectures derived from this compound, such as the EPhos ligand and various pharmaceutical scaffolds, are themselves considered advanced fine chemicals. sigmaaldrich.com These are high-purity, complex substances produced for specialized, high-value applications. By providing a reliable and versatile starting point, this compound facilitates the synthesis of these fine chemicals, which are essential for innovation in catalysis and pharmaceutical development. Its role as an intermediate is foundational to creating products with precise structural and functional specifications.

Contributions to Medicinal Chemistry Research and Drug Design

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles. sigmaaldrich.com Fluorinated building blocks like this compound are valuable in this context, as they allow for the strategic placement of fluorine to modulate a molecule's physical, chemical, and biological properties. chemimpex.comenamine.net

A key application of this compound is in the creation of fluorinated analogs of biologically active molecules for structure-activity relationship (SAR) studies. By replacing a hydrogen atom with fluorine, medicinal chemists can probe the effects of altered electronics and metabolic stability on a compound's interaction with its biological target. A notable example is the diastereoselective synthesis of fluoro analogues of 4-aryl-3-methyl-4-piperidinemethanol, where this compound is used to introduce the fluorinated aryl moiety. sigmaaldrich.com Such studies are critical for optimizing lead compounds into viable drug candidates.

The specific combination of a fluorine atom and an isopropoxy group on the benzene (B151609) ring allows chemists to fine-tune key molecular properties that are critical for a drug's success. These properties include metabolic stability and lipophilicity, which directly impact a drug's pharmacokinetic profile and its ability to engage with its intended target. chemimpex.comnih.govmdpi.com

Metabolic Stability: Drug metabolism, often mediated by cytochrome P450 (CYP) enzymes, is a primary route of drug clearance and can lead to reduced efficacy or the formation of undesirable metabolites. researchgate.net Aromatic rings are often susceptible to oxidation at unsubstituted positions. The carbon-fluorine bond is exceptionally strong and highly resistant to enzymatic oxidation. pressbooks.pub Strategically placing a fluorine atom on an aromatic ring, as in this compound, can block these "metabolic soft spots," thereby increasing the metabolic stability and half-life of a drug candidate. pressbooks.pub The isopropoxy group can also play a role in sterically shielding adjacent positions from metabolic attack.

Lipophilicity for Target Engagement: Lipophilicity, often quantified as logP, is a crucial parameter that influences a drug's absorption, distribution, and ability to cross cell membranes to reach its target. nih.govmdpi.com Both the fluorine and isopropoxy groups increase the lipophilicity of the parent benzene ring. This enhanced lipophilicity can lead to stronger binding interactions with the often-hydrophobic pockets of target proteins, improving the compound's potency. chemimpex.com The fluorine atom itself can also participate in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions, further stabilizing the drug-target complex.

Table 2: Modulation of Molecular Properties Using the this compound Scaffold

| Property Modulated | Role of Fluorine | Role of Isopropoxy Group | Desired Outcome in Drug Discovery |

|---|---|---|---|

| Metabolic Stability | Blocks sites of enzymatic oxidation due to the high strength of the C-F bond. pressbooks.pub | Can provide steric hindrance to prevent enzymatic access to the aromatic ring. | Increased in vivo half-life and bioavailability. researchgate.net |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic targets. chemimpex.com | Significantly increases lipophilicity and provides steric bulk. | Improved target engagement and cell penetration. nih.gov |

| Target Binding | Can form unique non-covalent interactions within the target's binding site. | Provides a bulky, lipophilic group to fill hydrophobic pockets. | Enhanced potency and selectivity of the drug candidate. |

Advanced Materials Science Applications

While specific, large-scale material science applications of this compound are not extensively documented, its structural class—fluorinated aryl ethers—is of significant interest in the development of advanced polymers. chemimpex.comadpharmachem.com Fluorinated polymers such as poly(aryl ether)s are known for their high thermal stability, chemical resistance, and desirable dielectric properties. sigmaaldrich.com

Research into related monomers suggests that compounds like this compound could serve as building blocks for specialized polymers. For instance, studies on the copolymerization of fluorinated phenylcyanoacrylates with styrene demonstrate the utility of such substituted aromatics in creating novel polymers. researchgate.net Furthermore, the synthesis of semi-fluorinated aromatic ether polymers via polycondensation reactions highlights a pathway where fluorinated aryl monomers are essential. nsf.gov The presence of both fluorine and an ether linkage makes this compound a plausible candidate monomer for creating polymers with tailored properties for applications in electronics or as high-performance coatings. chemimpex.com

The Versatile Role of this compound in Modern Chemical Research

The aromatic compound this compound is emerging as a significant building block in various fields of chemical research, from materials science to agrochemistry. Its unique combination of a fluorine atom and an isopropoxy group on a benzene ring imparts specific properties to the molecules synthesized from it, opening avenues for the development of advanced materials and novel agrochemical solutions.

The strategic placement of the fluorine and isopropoxy substituents on the benzene ring makes this compound a versatile intermediate in organic synthesis. Researchers are exploring its potential in creating complex molecules with tailored functionalities.

Monomer for Fluorinated Polymers and Oligomers with Tailored Properties

While direct polymerization of this compound is not extensively documented, its derivatives are valuable monomers in the synthesis of fluorinated polymers and oligomers. The incorporation of the fluoro-isopropoxy-phenyl moiety can significantly influence the properties of the resulting polymers. Fluorine-containing polymers are known for their desirable characteristics such as thermal stability, chemical resistance, and low surface energy.

The synthesis of novel fluorinated monomers is a key step in developing advanced polymer materials. For instance, new types of fluorinated monomers can be designed and synthesized to create copolymers with long perfluoroalkyl side chains, leading to hydrophobic films. The properties of these copolymers, such as glass-transition temperature and molecular weight distribution, can be tuned by adjusting the fluorine content.

Precursor for Materials with Specific Electronic or Optical Characteristics (e.g., Dielectric Materials)

The presence of the fluorine atom in this compound is particularly advantageous in the development of materials with specific electronic and optical properties. Fluorination is a common strategy to lower the dielectric constant of polymers, a crucial property for materials used in microelectronics and high-frequency communication.

Fluorinated aromatic polyimides, for example, exhibit excellent thermal stability and mechanical properties, along with low dielectric constants and dielectric loss at high frequencies. The introduction of fluorine atoms into the polymer backbone can reduce molar polarizability and increase the molar volume, both of which contribute to a lower dielectric constant.

The synthesis of liquid crystalline compounds is another area where fluorinated precursors play a vital role. The introduction of fluorine can influence the mesomorphic behavior, dielectric anisotropy, and other physical properties of liquid crystals. While direct use of this compound in this context is not widely reported, its structural motifs are relevant to the design of new liquid crystalline materials with tailored properties.

Applications in Agrochemical Research and Development

The unique electronic properties and lipophilicity conferred by the fluorine atom make fluorinated organic compounds highly valuable in the agrochemical industry. These compounds often exhibit enhanced biological activity and metabolic stability. This compound serves as a valuable building block in the synthesis of novel pesticides.

The development of new agrochemicals often involves the creation of complex molecules with specific functionalities. For example, novel diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groups have been synthesized and shown to exhibit fungicidal and insecticidal activities. The para-hexa/heptafluoroisopropylphenyl group, a more complex fluorinated moiety, has been identified as a key fragment for the fungicidal activity in new N-phenyl amide compounds.

Furthermore, the synthesis of 1,2,4-triazole derivatives containing carboxamide fragments, based on commercial fungicides, has led to compounds with significant antifungal and anti-oomycete activities. This highlights the strategy of using fluorinated building blocks to create new generations of crop protection agents.

Below is an interactive data table summarizing the properties of some fluorinated compounds and their applications.

| Compound Class | Key Structural Feature | Application | Relevant Properties |

| Fluorinated Copolymers | Long perfluoroalkyl side chains | Hydrophobic coatings | Tunable glass-transition temperature, controlled molecular weight |

| Fluorinated Aromatic Polyimides | Rigid polymer backbones with fluorine | High-frequency dielectric materials | Low dielectric constant, low dielectric loss, high thermal stability |

| Fluorinated Diamides | Polyfluoro-substituted phenyl groups | Fungicides, Insecticides | Enhanced biological activity |

| Fluorinated 1,2,4-Triazoles | Carboxamide fragments | Fungicides, Anti-oomycetes | Improved efficacy against specific pathogens |

Future Directions and Emerging Research Avenues for 1 Fluoro 3 Isopropoxybenzene

Development of More Sustainable and Atom-Economical Synthetic Protocols

Traditional methods for synthesizing aryl ethers, such as the Williamson ether synthesis, often involve harsh conditions and produce significant salt waste. Future research will prioritize the development of more environmentally benign and efficient protocols for producing 1-Fluoro-3-isopropoxybenzene and its derivatives.

Key areas of focus will include:

Catalytic Williamson Ether Synthesis (CWES): Moving beyond stoichiometric bases, research into catalytic versions of the Williamson ether synthesis can significantly reduce waste. High-temperature CWES has proven effective for industrial-scale production of other alkyl aryl ethers and could be adapted for this specific molecule. nbinno.com

Metal-Free Arylation: To avoid the cost and potential toxicity of transition metal catalysts, metal-free arylation methods are a promising alternative. spiedigitallibrary.org Reactions employing diaryliodonium salts in greener solvents like water offer a mild and efficient route to alkyl aryl ethers. spiedigitallibrary.org The iodoarene byproduct can often be recovered and reused, enhancing the atom economy of the process. spiedigitallibrary.org

Flow Chemistry Approaches: Continuous flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. researchgate.net Developing a flow synthesis for this compound would represent a significant step towards more sustainable production. This approach is particularly advantageous for managing exothermicity and handling potentially hazardous intermediates.

| Synthesis Strategy | Key Advantages | Potential for this compound |

| Catalytic Williamson Ether Synthesis | Reduced salt waste, suitable for industrial scale. nbinno.com | Adaptation of high-temperature protocols for efficient, large-scale production. |

| Metal-Free Arylation | Avoids transition metals, can use water as a solvent, byproduct recovery. spiedigitallibrary.org | Greener synthesis route using diaryliodonium salts with 3-fluorophenol (B1196323) or isopropanol (B130326) derivatives. |

| Continuous Flow Chemistry | Enhanced safety, precise control, easy scalability, process intensification. researchgate.net | Development of a continuous manufacturing process for on-demand synthesis and purification. |

Exploration of Novel Catalytic Transformations and C-H/C-F Functionalizations

Beyond its synthesis, future research will increasingly focus on using this compound as a platform for creating more complex molecules through direct functionalization of its C-H and C-F bonds. These "late-stage functionalization" strategies are highly valuable in medicinal chemistry for rapidly generating analogues of a lead compound. researchgate.netbohrium.com

C-H Functionalization: The benzene (B151609) ring of this compound possesses several C-H bonds that could be targeted for activation. Research will likely explore:

Ortho-Directing Effects: The fluorine atom is known to direct metallation to the ortho position (C2 and C4). semanticscholar.org The isopropoxy group, being an ether, can also act as a weakly coordinating directing group for ortho-C-H olefination and other transformations catalyzed by metals like palladium. lupinepublishers.com The interplay between these two directing groups will be a fascinating area of study to achieve regioselective functionalization.

Catalytic Systems: Transition metal catalysts (e.g., Palladium, Rhodium, Iridium) will be key to developing a diverse toolbox of C-H functionalization reactions, including arylation, alkylation, and amination. researchgate.net

C-F Functionalization: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, progress in this area could unlock novel synthetic pathways. rsc.org

Transition Metal Catalysis: Nickel and Palladium complexes have shown promise in catalyzing cross-coupling reactions by activating the C-F bond of fluoroaromatics. nbinno.com This could allow the fluorine atom in this compound to be replaced with other functional groups, providing access to a different set of derivatives than those accessible via C-H activation.

Defluorinative Functionalization: Methodologies that proceed via partial reduction or radical pathways can transform C-F bonds into new C-C or C-heteroatom bonds, offering complementary reactivity. rsc.org